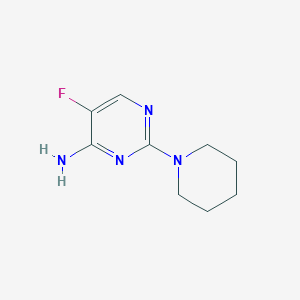

5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives is a topic of interest in the search for new pesticides and anticancer agents. For instance, a series of novel pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and showed promising pesticidal activities . Another study described the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, highlighting an economical alternative to a Mitsunobu-based synthesis . These studies demonstrate the active research in synthesizing novel pyrimidin-4-amine derivatives for various biological applications.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is crucial for their biological activity. The confirmation of these structures is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and HRMS . The molecular docking results of certain compounds with acetylcholinesterase (AChE) have shown different binding modes, which is significant for understanding their mechanism of action . The structural analysis is essential for the design and optimization of these compounds for their intended use.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidin-4-amine derivatives often include nucleophilic substitution, reductive amination, and conjugate additions. For example, the synthesis of fluorous pyrrolidinium and piperidinium ionic liquids involved the reaction of piperidine with perfluoroalkyl iodide . Another study synthesized a series of 4-piperazinopyrimidines with antiemetic and other pharmacological properties . These reactions are key to modifying the pyrimidin-4-amine scaffold to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds, whether in pharmaceutical formulations or as agricultural chemicals. The studies provided do not directly discuss these properties but they can be inferred from the synthesis and structural analysis .

Scientific Research Applications

Synthesis and Intermediate for Potent Inhibitors

A practical synthesis route for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, serving as a key intermediate in the preparation of deoxycytidine kinase (dCK) inhibitors, demonstrates its importance in pharmaceutical manufacturing. This synthesis process, starting from commercially available materials, offers an economical and efficient method to produce potent dCK inhibitors, highlighting the compound's significance in therapeutic agent development (Zhang et al., 2009).

Molecular Dynamics and Quantum Chemical Studies

The compound has been studied for its adsorption and corrosion inhibition properties on iron surfaces, showcasing its potential beyond pharmaceuticals into materials science. Through quantum chemical calculations and molecular dynamics simulations, the efficacy of related piperidine derivatives in protecting metals from corrosion was evaluated, revealing its versatility and application in corrosion science (Kaya et al., 2016).

Metabolic Pathway Insights

Investigations into the metabolism of structurally related compounds have provided insights into potential metabolic pathways, including unusual transformations such as ring opening and contraction of the pyrimidine ring. These studies are crucial for understanding the drug metabolism and designing compounds with improved pharmacokinetic profiles (Lindgren et al., 2013).

Design and Evaluation of GPR119 Agonists

The design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists highlight the compound's application in therapeutic agent development. This work underscores the significance of structural optimization for achieving desired biological activities, illustrating the compound's role in discovering new treatments for metabolic disorders (Kubo et al., 2021).

properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQNJNCWGVBSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353563 |

Source

|

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247225-85-0 |

Source

|

| Record name | 5-Fluoro-2-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)